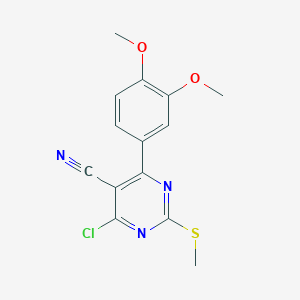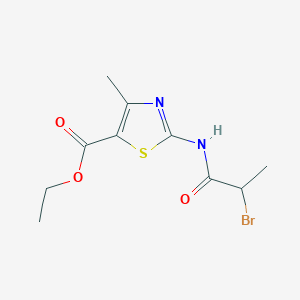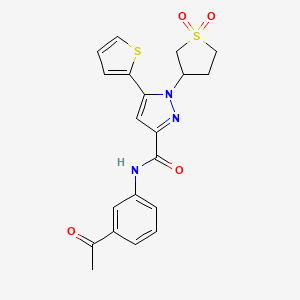
4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with chlorinating agents and subsequent introduction of the dimethoxyphenyl and methylsulfanyl groups through substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide (NaOCH3) and methyl iodide (CH3I).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.
Industry: Utilized in the production of advanced materials and chemicals with unique properties.
作用机制
The mechanism by which 4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the context of its application and the specific biological system involved.
相似化合物的比较
4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidine
4-Chloro-6-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidine
4-Chloro-6-(3,4-dimethoxyphenyl)isoxazolo[5,4-d]pyrimidine
Uniqueness: 4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
4-chloro-6-(3,4-dimethoxyphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-19-10-5-4-8(6-11(10)20-2)12-9(7-16)13(15)18-14(17-12)21-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMDCIHIQNKGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC(=N2)SC)Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[(2-chloropropanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7849482.png)

![10-Bromo-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-carboxylic acid](/img/structure/B7849502.png)
![2-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]acetic acid](/img/structure/B7849514.png)
![N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7849527.png)

![5-Methyl-3-(naphthalen-1-ylmethyl)-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7849541.png)
![5-Methyl-4-oxo-3-[(4-propan-2-ylphenyl)methyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7849542.png)
![3-[(3-Chlorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7849544.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7849561.png)
![6-[2-(Benzotriazol-1-yl)acetyl]-4-methyl-1,4-benzoxazin-3-one](/img/structure/B7849566.png)
![6-[2-(Benzotriazol-1-yl)acetyl]-4-prop-2-enyl-1,4-benzoxazin-3-one](/img/structure/B7849571.png)
![6-[2-(benzotriazol-1-yl)acetyl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B7849579.png)
![3-[2-(3-Methoxyphenyl)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7849591.png)
